molecular formula C14H19NO3 B2658426 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid CAS No. 1094638-78-4

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid

Cat. No.: B2658426
CAS No.: 1094638-78-4
M. Wt: 249.31
InChI Key: JTDPUECZOFOMOS-UHFFFAOYSA-N
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Description

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound features a piperidine ring, a benzoic acid moiety, and a hydroxymethyl group, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

While specific future directions for “4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” are not mentioned in the literature, related compounds have been studied for their potential applications in treating a diverse array of complement-mediated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives. . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzyl alcohol
  • 4-{[4-(Carboxymethyl)piperidin-1-yl]methyl}benzoic acid
  • 4-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzoic acid

Uniqueness

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid is unique due to its combination of a piperidine ring, a benzoic acid moiety, and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDPUECZOFOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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